N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide
Description
N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide is a heterocyclic compound featuring a tetrahydroquinoline scaffold substituted with a benzenesulfonyl group at position 1 and a thiophene-2-carboxamide moiety at position 5. This structure combines sulfonamide and carboxamide functionalities, which are critical for interactions with biological targets such as nitric oxide synthase (NOS) isoforms. The benzenesulfonyl group enhances metabolic stability and modulates solubility, while the thiophene-carboxamide moiety contributes to binding affinity through hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c23-20(19-9-5-13-26-19)21-16-11-10-15-6-4-12-22(18(15)14-16)27(24,25)17-7-2-1-3-8-17/h1-3,5,7-11,13-14H,4,6,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCODLXVOXPEJRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CS3)N(C1)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of benzenesulfonyl chloride with 3,4-dihydro-2H-quinoline, followed by the introduction of the thiophene-2-carboxamide group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide is C23H22N2O6S2. The compound features a complex structure that includes a tetrahydroquinoline moiety and a thiophene ring, which contribute to its biological activity.
Enzyme Inhibition
Recent studies have demonstrated that derivatives of this compound exhibit significant enzyme inhibitory activities. For instance, compounds with similar structures have been evaluated as inhibitors of α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively. The synthesis of sulfonamide derivatives containing benzodioxane and acetamide moieties has shown promising results in inhibiting these enzymes .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Compounds derived from similar structures have been tested against multi-drug resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These studies highlight the potential of this compound as a basis for developing new antimicrobial agents .
Antiviral Properties
The compound is included in various screening libraries for antiviral activity. It has been noted for its potential effectiveness against viral infections, making it a candidate for further exploration in antiviral drug development .
Case Study 1: Enzyme Inhibition
In a study focused on synthesizing new sulfonamides for enzyme inhibition, researchers prepared several compounds based on the structure of this compound. These compounds were screened for their ability to inhibit α-glucosidase and acetylcholinesterase. The results indicated that certain derivatives displayed notable inhibition rates comparable to established inhibitors used in clinical settings .
Case Study 2: Antimicrobial Evaluation
Another research effort evaluated the antimicrobial efficacy of new thiopyrimidine-benzenesulfonamide compounds against various bacterial strains. The findings suggested that compounds related to this compound exhibited significant minimum inhibitory concentrations (MIC) against resistant strains .
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Physicochemical and Crystallographic Properties
- Crystal Packing :
- Solubility :
Metabolic Stability and Druglikeness
- The benzenesulfonyl group in the target compound reduces oxidative metabolism compared to alkylamine-substituted analogs (e.g., Compound 71), which may undergo N-dealkylation .
- Sulfonamide-containing analogs () generally exhibit longer half-lives than carboximidamide derivatives (–2) due to resistance to enzymatic hydrolysis .
Key Research Findings and Implications
Substituent-Driven Selectivity: Piperidine/pyrrolidine side chains favor iNOS/eNOS inhibition, while methylaminoethyl groups enhance nNOS selectivity .
Sulfonamide vs. Carboxamide : Sulfonamide derivatives (e.g., ) offer superior metabolic stability but may trade off binding affinity compared to carboxamides .
Crystallographic Insights : Dihedral angles between aromatic rings (e.g., 8.5–13.5° in ) influence molecular rigidity and target engagement .
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a benzenesulfonyl group attached to a tetrahydroquinoline core and a thiophene moiety. Its molecular formula is with a molecular weight of approximately 452.5 g/mol. The presence of these functional groups indicates potential for various biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₂O₃S |
| Molecular Weight | 452.5 g/mol |
| CAS Number | 946298-47-1 |
Antimicrobial Activity
Research has shown that derivatives of tetrahydroquinoline, including this compound, exhibit antimicrobial properties against both gram-positive and gram-negative bacteria. A study identified MurD and GlmU as potential biological targets involved in bacterial cell wall synthesis. The compound demonstrated non-surfactant antimicrobial activity through molecular docking studies and carboxyfluorescein leakage assays, indicating its ability to disrupt bacterial membrane integrity without significant membrane disruption effects .
Antiparasitic Effects
In addition to antibacterial properties, several studies have explored the antiparasitic potential of related tetrahydroquinoline compounds. For instance, a series of 1-benzenesulfonyl-1,2,3,4-tetrahydroquinoline derivatives were synthesized and tested for their antiprotozoal activities against various parasites. These studies suggest that modifications to the tetrahydroquinoline structure can enhance antiparasitic efficacy .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. The tetrahydroquinoline scaffold is known to interact with retinoic acid receptor-related orphan receptor γt (RORγt), which plays a crucial role in the regulation of Th17 cells implicated in autoimmune diseases. Modifications to the structure have led to improved bioavailability and therapeutic efficacy in mouse models for conditions like psoriasis and rheumatoid arthritis .
Case Studies and Research Findings
- Antimicrobial Target Identification :
- Antiparasitic Activity :
- Anti-inflammatory Efficacy :
Q & A
Basic: What synthetic methodologies are employed in the preparation of this compound, and how are intermediates characterized?
Answer:
The synthesis involves multi-step reactions, including sulfonylation of the tetrahydroquinoline scaffold and coupling with thiophene-2-carboxamide derivatives. Key steps include:
- Dihydrochloride salt formation : Reaction of the free base with HCl in methanol, followed by concentration and vacuum drying to achieve >95% purity .
- Characterization : Intermediates are validated via H NMR (e.g., coupling patterns for tetrahydroquinoline protons) and mass spectrometry (ESI-MS for molecular ion confirmation). Purity is confirmed by HPLC .
Basic: How is enzymatic inhibition of nitric oxide synthase (NOS) isoforms evaluated for this compound?
Answer:
Biological activity is assessed using radioactive assays with recombinant human NOS isoforms (nNOS, eNOS, iNOS) expressed in Baculovirus-infected Sf9 cells. The protocol includes:
- Measuring H-labeled L-citrulline formation from H-arginine.
- IC values are calculated to determine isoform selectivity (e.g., nNOS vs. eNOS/iNOS) .
Basic: What analytical techniques confirm structural integrity during synthesis?
Answer:
- HPLC : Purity (>95%) is verified using reverse-phase chromatography with UV detection.
- H NMR : Key protons (e.g., benzenesulfonyl aromatic signals, tetrahydroquinoline NH) are identified.
- Mass Spectrometry : ESI-MS confirms molecular weight (±2 Da accuracy) .
Advanced: What structural features enable selective inhibition of neuronal NOS (nNOS)?
Answer:
Selectivity arises from:
- Tetrahydroquinoline scaffold : Provides a rigid framework for optimal binding to nNOS heme domains.
- Thiophene-2-carboxamide group : Engages in hydrogen bonding with Glu592 in nNOS, absent in eNOS/iNOS.
- Benzenesulfonyl moiety : Enhances hydrophobic interactions with nNOS-specific residues (e.g., Trp587) .
Advanced: How do crystallographic studies inform binding mechanisms?
Answer:
X-ray crystallography of analogous compounds reveals:
- Dihedral angles : Between the tetrahydroquinoline and thiophene rings (e.g., 8.5°–13.5°), optimizing active-site fit .
- Hydrogen-bond networks : Critical interactions with nNOS (e.g., NH groups with Asp597).
- Nitro group orientation : Rotational flexibility (3.5°–31.1°) modulates isoform selectivity .
Advanced: What lead optimization strategies improved pharmacokinetic properties?
Answer:
Key modifications include:
- Polar substituents : Addition of methylaminoethyl groups at the tetrahydroquinoline N-position enhances solubility and blood-brain barrier penetration.
- Salt formation : Dihydrochloride salts improve stability and bioavailability.
- Cycloaddition reactions : Three-component imino Diels-Alder methods yield enantiomerically pure intermediates .
Advanced: How are data contradictions in isoform inhibition reconciled across studies?
Answer:
Discrepancies in IC values are addressed via:
- Enzyme source standardization : Use of recombinant isoforms with identical expression systems.
- Control experiments : Co-factor (e.g., Ca/calmodulin) concentrations are tightly regulated.
- Structural alignment : Overlaying nNOS and eNOS active sites to rationalize selectivity trends .
Advanced: What computational methods guide inhibitor design?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
